molecular formula C22H25N3O B2925874 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 845809-23-6

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No. B2925874
CAS RN: 845809-23-6
M. Wt: 347.462
InChI Key: JEJKKGGOVRPYLO-UHFFFAOYSA-N
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Description

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as SIB-1553A and is a selective dopamine D2 receptor partial agonist.

Scientific Research Applications

Anticancer Potential

Imidazole derivatives have shown promise in anticancer research. A study highlighted the synthesis of new imidazole-based compounds evaluated against a variety of cancer cell lines. One compound, in particular, demonstrated inhibition of cell migration and induction of cell cycle arrest in cancer cells, pointing towards its potential utility in cancer treatment strategies (Sharma et al., 2014).

Synthetic Methodologies

The development of novel synthetic routes for heterocyclic compounds, including imidazole derivatives, is a key area of research. For instance, one study reported on the novel synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles, showcasing the versatility of these methodologies in creating complex structures potentially useful in various scientific applications (Katritzky et al., 2000).

Luminescent Properties

Research into the photoluminescent properties of coordination compounds based on imidazole ligands reveals their potential in developing new luminescent materials. Such materials could have applications in sensors, optoelectronics, and bioimaging, underscoring the importance of structural and functional diversity in imidazole derivatives (Li et al., 2018).

Antimicrobial Activity

The antimicrobial properties of novel compounds incorporating imidazo[1,2-a]pyridine structures have been explored, suggesting their use in developing new antimicrobial agents. This research underlines the critical role of heterocyclic chemistry in addressing global health challenges by providing new compounds for pharmaceutical development (Gali et al., 2015).

Chemical Stability and Sensing Applications

Studies on lanthanide-cadmium heterometal-organic frameworks with imidazole-based ligands have demonstrated excellent chemical stability and selective luminescent sensing capabilities. Such frameworks could be instrumental in the development of sensitive detection systems for ions and molecules, highlighting the functional adaptability of imidazole derivatives (Ding et al., 2017).

properties

IUPAC Name

1-(3-methylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)17-12-21(26)24(14-17)18-8-6-7-16(3)11-18/h4-11,15,17H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJKKGGOVRPYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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